molecular formula C8H13NO6 B043323 2-Acetamido-2-deoxy-D-glucono-1,5-lactone CAS No. 19026-22-3

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

货号: B043323
CAS 编号: 19026-22-3
分子量: 219.19 g/mol
InChI 键: NELQYZRSPDCGRQ-DBRKOABJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetamido-2-deoxy-D-glucono-1,5-lactone (hereafter referred to as ADGL) is a glyconolactone derivative that serves as a potent inhibitor of enzymes involved in glycosaminoglycan metabolism, notably human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA/hHexB) . Its structure mimics the oxazoline intermediate formed during the catalytic cycle of these enzymes, enabling competitive inhibition . ADGL-based inhibitors are of therapeutic interest for conditions like Alzheimer’s disease, type 2 diabetes, and cancer, where dysregulation of O-GlcNAcylation is implicated .

生化分析

Biochemical Properties

2-Acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as a potent inhibitor of O-GlcNAcase (OGA), an enzyme involved in the dynamic post-translational modification of proteins . The compound interacts with OGA, inhibiting its activity and thereby affecting the balance of O-GlcNAcylation, a process critical for various cellular functions .

Cellular Effects

The inhibition of OGA by this compound can lead to an increase in protein O-GlcNAcylation levels within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an oxazoline intermediate with the 2-acetamido group of the substrate . This interaction inhibits the activity of OGA, leading to changes in protein O-GlcNAcylation levels .

Temporal Effects in Laboratory Settings

The effects of this compound on OGA activity and protein O-GlcNAcylation levels can be observed over time in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway of O-GlcNAcylation . It interacts with the enzyme OGA, affecting the balance of this critical post-translational modification process .

生物活性

2-Acetamido-2-deoxy-D-glucono-1,5-lactone (often abbreviated as GlcNAc-lactone) is a derivative of N-acetylglucosamine (GlcNAc), a naturally occurring amino sugar. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammation and enzyme inhibition. Its structural modifications have been explored to enhance its pharmacological properties, especially as inhibitors for specific enzymes involved in various diseases.

This compound is synthesized through several chemical pathways, typically involving the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines followed by oxidation processes. The synthesis yields various derivatives that exhibit differing levels of biological activity. Table 1 summarizes the synthetic routes and yields for key derivatives.

CompoundSynthesis RouteYield (%)
This compoundCondensation with arenesulfonylhydrazines83%
1-NaphthalenesulfonylhydrazoneOxidation of intermediateVariable

Anti-inflammatory Effects

Recent studies have demonstrated that GlcNAc-lactone exhibits significant anti-inflammatory properties. In vivo experiments using lipopolysaccharide (LPS)-induced inflammation models in mice showed that GlcNAc-lactone and its derivatives effectively reduced serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α. Notably, one derivative, BNAG1, showed the highest inhibition rates compared to the parent compound GlcNAc and another derivative BNAG2 .

Case Study: In Vivo Inhibition of Inflammation
In a controlled study:

  • Model : Mice were treated with LPS to induce inflammation.
  • Treatment Groups : Control (no treatment), GlcNAc, BNAG1, and BNAG2.
  • Results :
    • BNAG1 significantly decreased IL-6 and TNF-α levels.
    • Leukocyte migration to inflamed tissues was notably reduced in the BNAG1 group.

Enzyme Inhibition

GlcNAc-lactone has been identified as a potent inhibitor of human O-linked β-N-acetylglucosaminidase (hOGA), an enzyme implicated in various diseases including neurodegenerative disorders and diabetes. The compound demonstrated a Ki value of 27 nM when tested against hOGA, indicating strong inhibitory potential . This suggests that GlcNAc-lactone could be developed as a therapeutic agent targeting OGA-related pathways.

Table 2: Enzyme Inhibition Potency

EnzymeInhibitorKi (nM)
hOGAGlcNAc-lactone sulfonylhydrazone27
hHexBVarious derivativesVariable

The biological activity of GlcNAc-lactone is primarily attributed to its ability to modulate glycosylation processes within cells. O-linked glycosylation plays a crucial role in cellular signaling and protein function. By inhibiting hOGA, GlcNAc-lactone can enhance O-GlcNAc levels on proteins, potentially altering their activity and stability .

科学研究应用

Enzyme Inhibition and Mechanism of Action

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is primarily recognized for its ability to inhibit human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). These enzymes play critical roles in various biological processes, including the regulation of glycosylation—a post-translational modification that affects protein function.

Inhibition of hOGA

The compound acts as a competitive inhibitor of hOGA, which is involved in the dynamic regulation of O-GlcNAcylation levels in proteins. Inhibition of this enzyme can lead to increased O-GlcNAcylation, impacting several signaling pathways related to neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer .

  • Key Findings:
    • The most potent inhibitor identified was this compound 1-naphthalenesulfonylhydrazone with an inhibition constant (KiK_i) of 27 nM against hOGA .
    • The compound's mechanism involves forming an oxazoline intermediate during the catalytic process, which enhances its binding affinity to the enzyme .

Inhibition of hHexA and hHexB

Similar to its action on hOGA, this compound also inhibits hHexA and hHexB. This dual inhibition is significant because these enzymes are involved in lysosomal degradation pathways that affect cellular metabolism and homeostasis.

  • Inhibition Constants:
    • The KiK_i value for hHexB was reported at 6.8 nM, indicating a strong inhibitory effect .

Therapeutic Implications

The pharmacological relevance of inhibiting these enzymes extends to various therapeutic applications:

Neurodegenerative Diseases

Increased O-GlcNAcylation due to hOGA inhibition has been linked to neuroprotective effects. This modulation may provide therapeutic benefits in conditions such as Alzheimer's disease by stabilizing tau proteins and preventing neurofibrillary tangles .

Cancer Research

The regulation of glycosylation patterns is crucial in cancer biology. By inhibiting hOGA and altering O-GlcNAc levels, researchers are exploring potential anti-cancer strategies that target glycosylation pathways .

Diabetes Management

Given the role of O-GlcNAcylation in insulin signaling pathways, the compound's ability to modulate these pathways may offer new approaches for managing type 2 diabetes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound and its derivatives is vital for optimizing its inhibitory properties:

CompoundEnzyme TargetKiK_i (nM)
GlcNAc-lactonehOGA27
GlcNAc-lactone sulfonylhydrazonehHexB6.8

This table summarizes key findings regarding the inhibitory effects of various derivatives on their respective enzyme targets.

Case Studies

Recent studies have demonstrated the effectiveness of this compound in vivo:

Anti-inflammatory Properties

Research indicates that GlcNAc-lactone exhibits significant anti-inflammatory effects by modulating immune responses through its enzymatic inhibition capabilities .

Cellular Effects

In laboratory settings, treatment with this compound has shown temporal effects on protein O-GlcNAcylation levels, providing insights into its role in cellular signaling pathways .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 2-Acetamido-2-deoxy-D-glucono-1,5-lactone for enzymatic inhibition studies?

The synthesis involves condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by MnO₂ oxidation to form glucono-1,5-lactone sulfonylhydrazones. Deprotection of O-acetyl groups using NH₃/MeOH yields the final compound. Purification via HPLC (≥90% purity) is critical for enzymatic assays .

Q. How can researchers confirm the structural identity and purity of this compound?

  • X-ray crystallography : Resolve ternary complexes (e.g., with FADGDH) at ≤1.57 Å resolution to confirm stereochemistry and lactone conformation .
  • NMR spectroscopy : Analyze ¹H/¹³C spectra to verify regioselective modifications (e.g., acetyl group positions) .
  • Mass spectrometry : Resolve discrepancies in molecular weight (e.g., conflicting reports of 234.21 vs. 264.19 g/mol) by comparing observed m/z with theoretical values .

Q. What precautions are necessary for handling and stabilizing this compound in aqueous solutions?

  • Store lyophilized at -20°C to prevent hydrolysis.
  • Monitor pH: The lactone hydrolyzes to gluconic acid at neutral pH, requiring buffered solutions (pH 4–5) for stability .
  • Use dust-control measures (e.g., fume hoods) to avoid explosive dust-air mixtures .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of competitive inhibitors for hOGA and hHexB?

  • Enzyme kinetics : Measure inhibition constants (Ki) using competitive assays. For example, 1-naphthalenesulfonylhydrazone derivatives show Ki = 27 nM (hOGA) and 6.8 nM (hHexB), indicating dual-target potential .
  • Regioselective modifications : Introduce sulfonylhydrazines at C1 to enhance binding affinity while maintaining the lactone core’s conformational rigidity .

Q. What computational methods predict the binding modes of glucono-1,5-lactone derivatives to hOGA?

  • Prime protein-ligand refinement : Model s-cis conformations of sulfonylhydrazones to optimize hydrogen bonding with catalytic residues (e.g., Asp285 in hOGA) .
  • QM/MM optimizations : Calculate transition states for lactone hydrolysis within the enzyme active site to assess inhibitor stability .

Q. How can regioselective functionalization of the lactone core enable targeted glycobiology applications?

  • Protecting group strategies : Use benzyl or acetyl groups to block hydroxyls at C3, C4, or C6, enabling selective glycosidation or reduction (e.g., NaBH₄/BF₃·OEt₂ yields 2-acetamidopiperidine derivatives) .
  • Enzymatic transformations : Employ gluconolactonase (EC 3.1.1.17) to hydrolyze the lactone for controlled release of gluconic acid in biosensors .

Q. What experimental approaches validate the role of this lactone in inhibiting β-1,4-glucanase during plant grafting?

  • Inhibition assays : Treat Petunia hybrida grafts with 10 mM D-glucono-1,5-lactone and monitor GH9B3 activity via reduced callus formation .
  • Control experiments : Compare with glucose-treated grafts to rule out nonspecific carbohydrate effects .

Q. How can glucose oxidase (GOx) be engineered to oxidize non-native substrates like D-xylose while retaining lactone production?

  • Semi-rational design : Mutate substrate-binding residues (e.g., Phe414 → Ala in Aspergillus niger GOx) to accommodate xylose’s C4 hydroxyl .
  • Kinetic analysis : Use stopped-flow assays to measure kcat/Km ratios for D-xylose vs. D-glucose oxidation .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports of molecular formula (C₈H₁₄N₂O₆ vs. C₈H₁₂N₂O₈)?

  • Hypothesis : Derivatives or hydration states may explain discrepancies. For example, may describe a dehydrated or oxidized variant.
  • Methodology : Compare experimental HRMS data with theoretical values for both formulas. Cross-validate with ¹H NMR integration ratios for methyl (acetamido) and hydroxyl protons .

相似化合物的比较

Comparison with Structurally Related Compounds

ADGL shares structural and mechanistic similarities with several glyconolactone-based inhibitors. Below is a detailed comparison with key analogues:

PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate)

  • Structure : PUGNAc features a carbamate linker between the glycone and aromatic group, whereas ADGL replaces this with a sulfonylhydrazone moiety .
  • Activity: PUGNAc inhibits both hOGA and hHexA/B with Ki values in the low micromolar range but lacks selectivity . ADGL derivatives (e.g., 5f) achieve nanomolar inhibition (Ki = 27 nM for hOGA; 6.8 nM for hHexB) but similarly lack selectivity (Ki(hHexB)/Ki(hOGA) = 0.25) .
  • Binding Mode : Computational studies reveal ADGL prefers an s-cis conformation along the N1-N2 bond during enzyme binding, while PUGNAc adopts distinct geometries due to its carbamate linker .

2-Acetamido-2-deoxy-D-glucono-1,5-lactone Semicarbazones

  • Structure : These compounds replace the sulfonylhydrazone in ADGL with a semicarbazone linker .
  • Activity :
    • Semicarbazones exhibit comparable potency (Ki = 30–250 nM for hOGA) but slightly improved selectivity (Ki(hHex)/Ki(OGA) = 1–2) .
    • ADGL sulfonylhydrazones (e.g., 5e ) show stronger inhibition (Ki = 23 nM for hHexB) but reduced selectivity .
  • Synthesis: ADGL derivatives are synthesized via MnO₂ oxidation of protected glucosamine intermediates, yielding 26–44% overall efficiency, whereas semicarbazones require alternative protecting-group strategies .

Glycosylidene Carbenes

  • Structure : These precursors lack the lactone ring but retain the acetamido-glucose backbone .
  • Activity: Primarily used as synthetic intermediates, they show minimal enzyme inhibition compared to ADGL’s nanomolar potency .
  • Utility : ADGL’s lactone ring stabilizes the transition-state mimicry critical for enzyme binding, a feature absent in carbene precursors .

Structural and Functional Insights from Computational Studies

QM/MM optimizations and Prime protein-ligand refinements highlight key differences:

  • ADGL vs. PUGNAc :
    • ADGL’s sulfonylhydrazone linker allows π-π interactions with Tyr219 and Val254 in hOGA, enhancing binding .
    • PUGNAc’s carbamate group forms fewer hydrophobic contacts, reducing affinity .
  • Conformational Preferences :
    • ADGL derivatives favor s-cis conformations post-QM/MM optimization (C1'=N1-N2-H dihedral angles: −154° to −172°), aligning with active-site residues .
    • Semicarbazones adopt similar conformations but with altered hydrogen-bonding networks due to linker flexibility .

属性

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291445
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-22-3
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19026-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-2-deoxy-D-glucono-δ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ICI1V6AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
2-Acetamido-2-deoxy-D-glucono-1,5-lactone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。